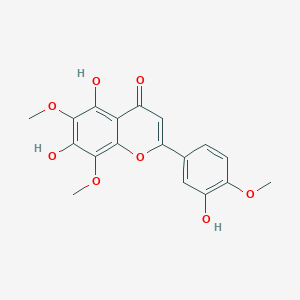

Acerosin

Vue d'ensemble

Description

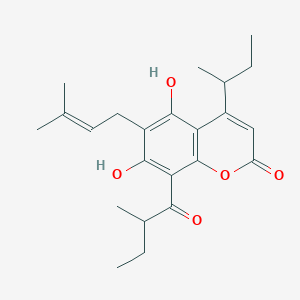

Acerosin is a natural product that has been isolated from the fungus Acerosporium sp. This compound has gained significant attention in recent years due to its potential applications in scientific research. Acerosin is a polyketide that belongs to the class of secondary metabolites. It has a unique structure that makes it a promising candidate for various research applications.

Applications De Recherche Scientifique

Strategies for Enhancing Fermentative Production of Acetoin

Acetoin, often confused with "Acerosin," is a volatile compound used in foods, cosmetics, and as a bio-based chemical. Research highlights strategies to enhance its production through biosynthesis, genetic engineering, and process optimization, underscoring its significance as a renewable resource for industrial applications (Xiao & Lu, 2014).

Renin Angiotensin System Deregulation and Cancer Risk

Studies have explored the non-cardiovascular roles of the renin-angiotensin system (RAS), including its involvement in carcinogenesis. Research suggests that antihypertensive agents targeting the RAS, such as ACE inhibitors, could influence the incidence and outcomes of renal cell carcinoma, offering insights into potential therapeutic applications beyond hypertension management (Sobczuk et al., 2017).

ACE2 in SARS-CoV-2 and Cardiovascular Disease

The role of angiotensin-converting enzyme 2 (ACE2) has been critically examined in the context of SARS-CoV-2 infection and its implications for cardiovascular diseases. ACE2's function as a negative regulator of the renin-angiotensin system and its involvement in COVID-19 pathogenesis highlight the complex interplay between infectious diseases and cardiovascular health (Gheblawi et al., 2020).

Propriétés

Numéro CAS |

15835-74-2 |

|---|---|

Nom du produit |

Acerosin |

Formule moléculaire |

C18H16O8 |

Poids moléculaire |

360.3 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3 |

Clé InChI |

BTMNGQCCCWTUQH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |

SMILES canonique |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |

melting_point |

239-241°C |

Autres numéros CAS |

15835-74-2 |

Description physique |

Solid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

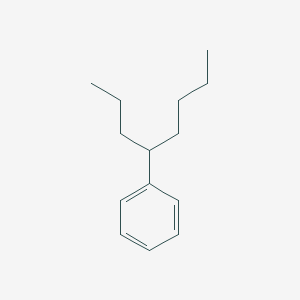

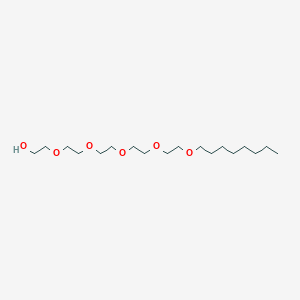

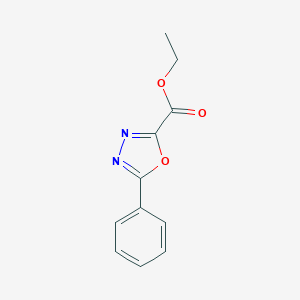

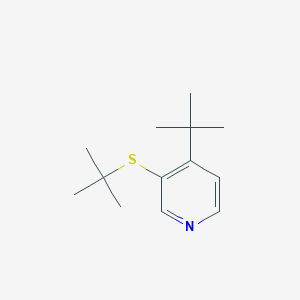

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)